2-(furan-2-yl)-5-[(3-methoxyphenyl)(4-methylpiperidin-1-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
Description
This compound is a triazolo-thiazole derivative featuring a furan-2-yl substituent, a 3-methoxyphenyl group, and a 4-methylpiperidinyl moiety. Its structure combines a fused heterocyclic core ([1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol) with pharmacophoric elements known to enhance bioactivity, including hydrogen-bonding capacity (via the 6-ol group) and lipophilic regions (methylpiperidine, methoxyphenyl). Such hybrid scaffolds are often explored for antimicrobial, antifungal, or CNS-targeted applications due to their ability to interact with diverse enzyme pockets .
Properties
IUPAC Name |
2-(furan-2-yl)-5-[(3-methoxyphenyl)-(4-methylpiperidin-1-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3S/c1-14-8-10-25(11-9-14)18(15-5-3-6-16(13-15)28-2)19-21(27)26-22(30-19)23-20(24-26)17-7-4-12-29-17/h3-7,12-14,18,27H,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOIDSQFTZDIFON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(C2=CC(=CC=C2)OC)C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(furan-2-yl)-5-[(3-methoxyphenyl)(4-methylpiperidin-1-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of (E)-1-(furan-2-yl)-N-[(4-methoxyphenyl)methyl]methanimine with ketenes generated in situ from chloro- and dichloroacetic acids and 3-(methoxyimino)butanoic acid . The reaction is typically carried out under controlled conditions using potassium hydride as a base to initiate the imine–imine rearrangement, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(furan-2-yl)-5-[(3-methoxyphenyl)(4-methylpiperidin-1-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The triazolothiazole core can be reduced under specific conditions to yield dihydro derivatives.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and solvent environments, to ensure the desired outcomes.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as furan-2,3-dione derivatives from oxidation, dihydro derivatives from reduction, and substituted phenyl derivatives from substitution reactions.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that derivatives of triazoles and thiazoles exhibit significant antimicrobial properties. The compound may serve as a lead structure for developing new antimicrobial agents. Triazole derivatives are known for their effectiveness against a range of bacteria and fungi, making them valuable in treating infections resistant to conventional antibiotics .
Anti-inflammatory and Analgesic Properties
The incorporation of the triazole moiety has been linked to anti-inflammatory and analgesic effects. Studies have shown that compounds with similar structures can modulate inflammatory pathways and provide pain relief in various models. This suggests that 2-(furan-2-yl)-5-[(3-methoxyphenyl)(4-methylpiperidin-1-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol may possess similar therapeutic potential .
Antidepressant and Anticonvulsant Effects
The compound's structural features may also contribute to neuropharmacological activities. Research has documented that triazole derivatives can exhibit antidepressant and anticonvulsant effects through modulation of neurotransmitter systems. The specific combination of the furan and methoxyphenyl groups could enhance these properties, warranting further investigation .
Agricultural Applications
Pesticidal Activity
Compounds with triazole structures have been widely studied for their pesticidal properties. They are effective as fungicides and herbicides due to their ability to inhibit specific biochemical pathways in pests and pathogens. The unique structure of this compound may provide a novel mechanism of action against agricultural pests, making it a candidate for further development as an agricultural chemical .
Materials Science Applications
Synthesis of Functional Materials
The compound's unique chemical structure allows for potential applications in materials science, particularly in the synthesis of functional materials such as sensors or polymers. The presence of the thiazole and triazole rings can impart specific electronic properties that are beneficial in developing advanced materials for electronics or photonics applications. Ongoing research into the synthesis of derivatives could lead to innovative applications in this field .
Case Studies
Mechanism of Action
The mechanism of action of 2-(furan-2-yl)-5-[(3-methoxyphenyl)(4-methylpiperidin-1-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer properties. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Triazolo-thiazole derivatives are a well-studied class of heterocycles. Below is a detailed comparison of the target compound with structurally or functionally related analogs:
Table 1: Structural and Functional Comparison
Key Structural and Functional Insights
Substituent Effects on Bioactivity: Methoxy vs. Fluoro Groups: The target compound’s 3-methoxyphenyl group offers moderate lipophilicity and electron-donating effects, contrasting with the 3-fluorophenyl group in ’s compound, which may improve target affinity via electronegativity . Piperidine vs. In contrast, the piperazinyl-furan carbonyl in ’s compound introduces a polar carbonyl group, which may alter pharmacokinetics .
Role of the 6-Hydroxy Group :
The 6-OH moiety in both the target compound and ’s analog is critical for hydrogen bonding with enzymatic active sites. For example, in triazolo-thiadiazoles, similar hydroxyl groups have been shown to bind polar residues in 14-α-demethylase (antifungal target) .
Heterocyclic Core Variations :
- The target compound’s triazolo-thiazole core differs from triazolo-thiadiazoles (e.g., ) by replacing a sulfur atom with an oxygen in the fused ring. This may reduce metabolic instability while retaining π-π stacking capacity .
- Compounds with benzothiazole-pyrazoline hybrids () exhibit antidepressant activity, suggesting that the triazolo-thiazole core could also be tailored for CNS applications .
Synthetic Accessibility :
The target compound’s synthesis likely follows routes similar to ’s triazole-thione derivatives, where KOH-mediated cyclization and Schiff base formation are key steps. However, the 4-methylpiperidinyl group may require specialized alkylation conditions .
Research Findings and Gaps
- Antifungal Potential: Molecular docking studies () suggest triazolo-thiazoles with methoxy/aryl groups inhibit 14-α-demethylase, a key fungal enzyme. The target compound’s 3-methoxyphenyl group aligns with this pharmacophore but requires experimental validation .
- Antimicrobial Activity : ’s thiazole-triazole acetamides show that halogenated aryl groups (e.g., bromophenyl) enhance Gram-negative activity. The target compound lacks halogens, which may limit its spectrum .
- Metabolic Stability : The 4-methylpiperidinyl group may improve metabolic stability compared to piperazine derivatives (), as methyl groups often block oxidative metabolism .
Biological Activity
The compound 2-(furan-2-yl)-5-[(3-methoxyphenyl)(4-methylpiperidin-1-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is a novel triazole-thiazole hybrid that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a furan ring, a triazole moiety, and a thiazole unit. The presence of the methoxyphenyl and piperidine groups suggests potential interactions with various biological targets.
Molecular Formula
- Molecular Formula : CHNOS
Anticancer Activity
Recent studies have demonstrated that compounds within the triazole-thiazole class exhibit significant anticancer properties. For instance, derivatives similar to our compound have shown cytotoxic effects against various cancer cell lines:
- Case Study : A related triazole-thiazole compound exhibited an IC of 6.2 µM against colon carcinoma HCT-116 cells and 43.4 µM against breast cancer T47D cells .
Antimicrobial Properties
The compound's structural characteristics suggest potential antimicrobial activity. Triazoles are known for their antifungal properties, while thiazoles have been reported to possess antibacterial effects.
- Research Findings : A study indicated that benzothiazole derivatives showed good antibacterial activity against pathogenic bacteria . This suggests that our compound may also have similar properties due to the thiazole component.
Neuropharmacological Effects
The piperidine moiety in the structure indicates possible neuropharmacological effects. Compounds containing piperidine are often investigated for their ability to interact with neurotransmitter systems.
- Binding Affinity : Analogues of this compound have demonstrated high binding affinities for serotonin receptors (5-HT) and norepinephrine transporters . This interaction could lead to antidepressant-like effects.
The biological activity of the compound can be attributed to several mechanisms:
- Inhibition of Enzymes : Similar compounds have been shown to inhibit monoamine oxidase (MAO), which is crucial for regulating neurotransmitter levels .
- Receptor Modulation : The interaction with G protein-coupled receptors (GPCRs) may lead to changes in intracellular signaling pathways, affecting calcium ion levels and other second messengers .
- Cytotoxicity Induction : The induction of apoptosis in cancer cells may occur through pathways activated by the compound's interaction with cellular membranes and DNA .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
